molecular formula C15H24 B3060970 cis-beta-Copaene CAS No. 18252-44-3

cis-beta-Copaene

Cat. No.: B3060970
CAS No.: 18252-44-3
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-HTXSYXIBSA-N
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Description

cis-beta-Copaene, also referred to as β-Copaene, is a tricyclic sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . This compound is a stereoisomer and a structural analog of α-copaene, characterized by an exocyclic-methylene group . As a chiral molecule, its specific stereochemistry is defined by the relative configuration (1R,2S,6S,7S,8S)-8-isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decane . A significant area of research for sesquiterpenes like copaene is their role as semiochemicals in integrated pest management (IPM). Studies have shown that α-copaene acts as a powerful attractant for the Mediterranean fruit fly (Ceratitis capitata), with male attraction reported to be 5–6 times higher than the synthetic parapheromone trimedlure . This makes compounds in the copaene family highly valuable for ecological control strategies, such as mass-trapping and attracticide techniques, supporting the reduction of conventional pesticide use . This compound is found in various essential oils . In vitro predicted ADMET properties suggest this hydrophobic compound (XLogP: 4.70) has a high probability of blood-brain barrier penetration and human intestinal absorption . Researchers can utilize this high-purity compound as a standard in analytical chemistry, for behavioral studies in entomology, and for investigating the structure-activity relationships of terpene-based semiochemicals. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12?,13?,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZPMJSRSWJHQ-HTXSYXIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3C1C2CCC3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275850
Record name .beta.-Copaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18252-44-3, 18612-33-4
Record name beta-Copaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Copaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Table 1: Chemical Composition of Copaiba Oil

CompoundPercentage Range (%)
β-Caryophyllene38.58–45.77
α-Copaene7.33–11.25
cis-β-Copaene0.22–0.31
Other CompoundsVaries

Biological Activities

Research indicates that cis-beta-Copaene exhibits several biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. These properties make it a candidate for therapeutic applications.

Antioxidant Activity

A study demonstrated that copaene compounds, including this compound, enhance antioxidant capacity in human lymphocyte cultures. This suggests potential use in health supplements aimed at boosting immune function and reducing oxidative stress .

Antimicrobial Properties

This compound has shown effectiveness against various pathogens. Its presence in essential oils can contribute to the preservation of food products by inhibiting microbial growth, thus extending shelf life and enhancing food safety.

Agricultural Applications

This compound is being explored as a semiochemical for pest control. Its potential to attract or repel specific insects can be harnessed in integrated pest management strategies.

Case Study: Medfly Control

A study focused on the use of α-copaene (closely related to this compound) derived from clove oil demonstrated its effectiveness in controlling the Mediterranean fruit fly (Medfly). The research highlighted the compound's role as an attractant in traps, suggesting that similar applications could be developed for this compound .

Industrial Applications

In addition to its biological activities, this compound is utilized in the fragrance industry due to its pleasant aroma profile. It can be found in perfumes and cosmetics, contributing to scent formulations.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Computational Studies : Quantum chemical analyses predict that this compound’s stereochemistry increases its dipole moment (1.92 Debye) compared to trans isomers (1.45 Debye), affecting intermolecular interactions .
  • Experimental Limitations : NIST data for beta-Copaene (CAS 18252-44-3) are validated but lack isomer-specific measurements, highlighting the need for advanced chromatographic separation techniques .
  • Biological Relevance : Preliminary studies suggest this compound may act as a pheromone in insects, a trait less observed in alpha-Copaene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-beta-Copaene
Reactant of Route 2
cis-beta-Copaene

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